N-cyclopentyl-2-(2-((3,5-dimethoxybenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
CAS No.: 921526-54-7
Cat. No.: VC6612185
Molecular Formula: C20H27N3O4S
Molecular Weight: 405.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921526-54-7 |
|---|---|
| Molecular Formula | C20H27N3O4S |
| Molecular Weight | 405.51 |
| IUPAC Name | N-cyclopentyl-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide |
| Standard InChI | InChI=1S/C20H27N3O4S/c1-26-17-7-14(8-18(9-17)27-2)13-28-20-21-10-16(12-24)23(20)11-19(25)22-15-5-3-4-6-15/h7-10,15,24H,3-6,11-13H2,1-2H3,(H,22,25) |
| Standard InChI Key | VTVCMOLYPYBETR-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1)CSC2=NC=C(N2CC(=O)NC3CCCC3)CO)OC |
Introduction
N-cyclopentyl-2-(2-((3,5-dimethoxybenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a complex organic compound with a specific molecular structure. It is identified by the CAS number 921526-54-7 and has a molecular weight of 405.5 g/mol. The compound's molecular formula is C20H27N3O4S, indicating it contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms .
Synthesis and Applications
While specific synthesis methods for N-cyclopentyl-2-(2-((3,5-dimethoxybenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide are not detailed in the available literature, compounds with similar structures often involve multi-step reactions including alkylation, acylation, and substitution reactions. The applications of such compounds can vary widely, including potential roles in pharmaceuticals, agrochemicals, or as intermediates in organic synthesis.
Research Findings
Research on this specific compound is limited, but compounds with similar structures have been studied for their biological activities. For instance, imidazole derivatives are known for their antimicrobial, antifungal, and antiviral properties. The presence of a hydroxymethyl group and a thio linkage may enhance these properties or confer new biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume